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Ranatuerin-2G

Antimicrobial selectivity Gram-negative targeting Ranatuerin-2 family

Sourcing undefined ranatuerin peptides risks functional mismatch due to hypervariable sequences. Ranatuerin-2G eliminates this uncertainty with a precisely characterized profile. - Gram-negative selective: E. coli MIC = 19 µM vs. S. aureus MIC = 150 µM (8-fold selectivity). - Defined scaffold: 31-residue structure with Cys24-Cys29 Rana-box disulfide bridge for SAR optimization. - Phylogenetic reference: Species-specific marker from Rana grylio for ranid evolutionary studies.

Molecular Formula
Molecular Weight
Cat. No. B1576027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRanatuerin-2G
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ranatuerin-2G Reference Standard Overview


Ranatuerin-2G is a 31-residue cationic antimicrobial peptide (AMP) belonging to the ranatuerin-2 family, first isolated from skin secretions of the North American pig frog (Rana grylio) [1]. It features the characteristic C-terminal cyclic heptapeptide domain (Rana-box) formed by a disulfide bridge between Cys24 and Cys29 . Its primary reported antimicrobial activity is against Gram-negative bacteria, with a minimum inhibitory concentration (MIC) of 19 µM against Escherichia coli, while showing substantially weaker activity against the Gram-positive bacterium Staphylococcus aureus (MIC = 150 µM) [2]. This peptide serves as a reference point for understanding intrinsic structure-activity relationships within the ranatuerin-2 family, particularly for Gram-negative-targeted research and phylogenetic studies.

Gram-negative selective antimicrobial peptide research tool
Characteristic Rana-box disulfide-bridged heptapeptide domain
Reference for ranatuerin-2 family structure-activity relationship studies

Why Ranatuerin-2G Cannot Be Substituted


Generic substitution within the ranatuerin-2 family is unreliable due to extreme sequence hypervariability that translates directly into functional divergence. Across the family, MIC values against E. coli span over an order of magnitude from 5 µM (ranatuerin-2CSa) to >200 µM (ranatuerin-2ARa), while hemolytic activity (HC50) ranges from 35 µM (ranatuerin-2Ga) to 290 µM (ranatuerin-2AUa) [1][2]. Ranatuerin-2G occupies a distinct functional niche characterized by Gram-negative preference (E. coli MIC = 19 µM) combined with weak anti-Gram-positive activity (S. aureus MIC = 150 µM), a profile that sets it apart from broad-spectrum family members such as ranatuerin-2CSa [3]. For scientific end-users, sourcing a general 'ranatuerin-2' peptide without verifying the specific isoform identity risks obtaining a molecule with a fundamentally different potency, selectivity, and toxicity profile.

Isoform substitution may shift antimicrobial selectivity and hemolytic endpoints significantly.
Broad-spectrum family members (e.g., ranatuerin-2CSa) do not replicate the Gram-negative preference of ranatuerin-2G.
Sequence identity below 55% with other ranatuerin-2 isoforms limits functional interchangeability.

Differentiation Evidence for Ranatuerin-2G


Gram-Negative vs. Gram-Positive Selectivity Profile

Ranatuerin-2G displays a pronounced Gram-negative preference, with an 8-fold selectivity for E. coli (MIC = 19 µM) over S. aureus (MIC = 150 µM) [1]. In direct contrast, its close family member ranatuerin-2CSa shows only a 2-fold Gram-to-Gram+ differential (E. coli MIC = 5 µM; S. aureus MIC = 10 µM), reflecting broad-spectrum, equipotent activity [2]. This difference in selectivity profile is a critical differentiator for experimental designs that require Gram-negative-targeted activity with minimized collateral Gram-positive killing.

Selectivity Ratio
Reported
7.9 (ranatuerin-2G) vs. 2.0 (ranatuerin-2CSa)
Supports Gram-negative selectivity review context
S. aureus/E. coli MIC ratio difference; broth microdilution
Antimicrobial selectivity Gram-negative targeting Ranatuerin-2 family

Anti-E. coli Potency Among Ranatuerin-2 Isoforms

Among ranatuerin-2 family peptides with published MIC data, Ranatuerin-2G (E. coli MIC = 19 µM) occupies an intermediate potency tier. It is approximately 4-fold less potent than the highly optimized ranatuerin-2CSa (MIC = 5 µM) [1], yet approximately 2.6-fold more potent than the low-activity ranatuerin-2Ya (MIC = 50 µM) [2]. This intermediate potency makes Ranatuerin-2G a useful reference for structure-activity relationship (SAR) studies investigating which sequence determinants drive potency gains or losses within the family.

Anti-E. coli Potency
Reported
19 µM (intermediate tier)
Intermediate potency context within ranatuerin-2 family
Ranked between 5 µM (2CSa) and 50 µM (2Ya); E. coli MIC
Antimicrobial potency E. coli MIC Ranatuerin-2 pharmacophore

Hemolytic Safety Margin Inference

Hemolytic activity data specifically for Ranatuerin-2G is not reported in the primary literature. However, the ranatuerin-2 family exhibits hemolytic activities (HC50) ranging from 35 µM (ranatuerin-2Ga, highly hemolytic) to 290 µM (ranatuerin-2AUa, weakly hemolytic) [1][2]. Given Ranatuerin-2G's net charge of +3 [3]—moderate relative to more cationic family members—its hemolytic risk profile is likely intermediate within the family range. For comparison, the broad-spectrum ranatuerin-2CSa (net charge +4) has an LC50 of 160 µM against human erythrocytes [4]. Users requiring a peptide with a predictable safety margin should verify lot-specific hemolysis data, but Ranatuerin-2G's physicochemical profile (net charge +3, moderate hydrophobicity) suggests it is less hemolytic than the high-cationicity, high-hydrophobicity extremes of the family.

Hemolytic Context
Class-level
Net charge +3 (moderate)
Class-level inference; verify lot-specific hemolytic data
Family HC50 range 35–290 µM; DRAMP physicochemical context
Hemolytic activity Therapeutic index HC50

Sequence Identity and Functional Divergence

Ranatuerin-2G (GLLLDTLKGAAKDIAGIALEKLKCKITGCKP) shares only 54.8% sequence identity with ranatuerin-2Ya (GLMDTIKGVAKTVAASWLDKLKCKITGC) [1][2]. This sequence divergence is reflected in their functional profiles: Ranatuerin-2G is active against S. aureus (MIC = 150 µM) but inactive against Candida albicans, whereas ranatuerin-2ONa is inactive against S. aureus but active against C. albicans (MIC = 100 µM) [3]. The C-terminal cyclic heptapeptide (Rana-box) is conserved (Cys24–Cys29), but the N-terminal and central sequence variations drive differential target selectivity [4]. This structural divergence means Ranatuerin-2G cannot serve as a functional substitute for ranatuerin-2Ya or ranatuerin-2ONa in any experimental context.

Sequence Identity
Reported
54.8% vs. ranatuerin-2Ya
Low sequence identity precludes functional substitution
Distinct antimicrobial spectrum; mutually exclusive activity profiles
Primary sequence Rana-box Phylogenetic marker

Research and Procurement Applications


Gram-Negative Selective Screening

Ranatuerin-2G is ideally suited for Gram-negative-focused antimicrobial screening panels where minimized Gram-positive activity is desired. Its 8-fold selectivity ratio (E. coli MIC = 19 µM vs. S. aureus MIC = 150 µM) allows researchers to probe Gram-negative-specific mechanisms of action with reduced confounding off-target Gram-positive killing [1]. This contrasts with broad-spectrum ranatuerin-2CSa, which is equipotent against both bacterial classes [2].

SAR and Medicinal Chemistry Scaffold

As an intermediate-potency member of the ranatuerin-2 family (E. coli MIC = 19 µM), Ranatuerin-2G serves as an optimal starting scaffold for structure-activity relationship optimization. Its moderate net charge (+3) and hydrophobicity (0.323) [1] provide a balanced baseline for targeted amino acid substitutions aimed at improving potency while monitoring hemolytic liability. The well-characterized C-terminal Rana-box disulfide bridge (Cys24-Cys29) offers a defined structural constraint for medicinal chemistry modifications [2].

Phylogenetic and Evolutionary Studies

Ranatuerin-2G, isolated from Rana grylio, serves as a species-specific molecular marker for phylogenetic analyses within the ranid frog lineage. When included in cladistic analyses alongside other ranatuerin-2 sequences from diverse Lithobates and Rana species, Ranatuerin-2G provides a unique evolutionary data point for understanding host-defense peptide divergence and positive selection pressures at the Ranatuerin2 locus [1]. Its distinct sequence (GLLLDTLKGAAKDIAGIALEKLKCKITGCKP) differentiates it from all other characterized ranatuerin-2 isoforms [2].

Low-Activity Antimicrobial Peptide Control

Ranatuerin-2G's relatively weak activity against S. aureus (MIC = 150 µM) makes it useful as a low-activity control comparator when evaluating novel engineered AMPs or synthetic derivatives for enhanced anti-Gram-positive potency. Its well-documented MIC values against both E. coli (19 µM) and S. aureus (150 µM) [1] provide a stable reference baseline for assay validation and inter-laboratory reproducibility assessment.

Application
Selection Property
Validation Focus
Gram-Negative Screening
Gram-negative selectivity context
Verify E. coli vs. S. aureus MIC ratio
SAR Scaffold
Intermediate potency and net charge
Monitor antimicrobial and hemolytic endpoints
Phylogenetic Marker
Species-specific sequence
Sequence identity confirmation
Low-Activity Control
Weak anti-Gram-positive activity
Assay validation and reproducibility
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